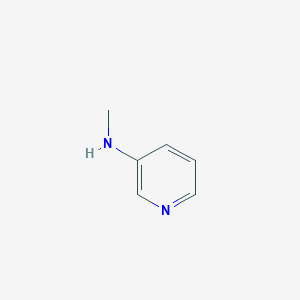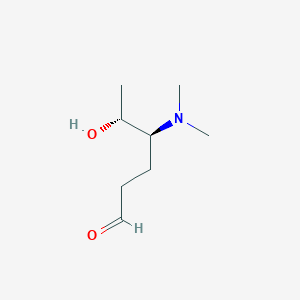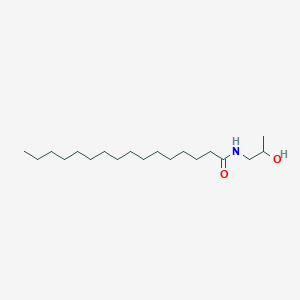
Palmitic monoisopropanolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitic monoisopropanolamide (PMIPA) is a derivative of palmitic acid, a saturated fatty acid commonly found in animal and vegetable fats. PMIPA is a surfactant and emulsifying agent used in various applications, including cosmetics, food, and pharmaceuticals. In recent years, PMIPA has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Palmitic monoisopropanolamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. In cancer cells, Palmitic monoisopropanolamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In neuroprotection, Palmitic monoisopropanolamide has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses. In wound healing, Palmitic monoisopropanolamide has been shown to activate the ERK1/2 and Akt pathways, which are involved in cell migration and proliferation.
Effets Biochimiques Et Physiologiques
Palmitic monoisopropanolamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, Palmitic monoisopropanolamide has been found to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. In neuroprotection, Palmitic monoisopropanolamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function in animal models. In wound healing, Palmitic monoisopropanolamide has been shown to promote cell migration and proliferation, as well as collagen synthesis, which may aid in the healing of skin wounds.
Avantages Et Limitations Des Expériences En Laboratoire
Palmitic monoisopropanolamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high melting point and low water solubility may make it difficult to work with in certain applications. Additionally, the mechanism of action of Palmitic monoisopropanolamide is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for Palmitic monoisopropanolamide research, including further exploration of its therapeutic potential in cancer treatment, neuroprotection, and wound healing. Additionally, more research is needed to fully understand the mechanism of action of Palmitic monoisopropanolamide and its effects on various signaling pathways. Furthermore, the development of new synthesis methods and formulations may improve the efficacy and applicability of Palmitic monoisopropanolamide in various fields.
Méthodes De Synthèse
Palmitic monoisopropanolamide can be synthesized through the reaction of palmitic acid with isopropanolamine. The reaction is typically carried out at high temperatures and pressures, with the addition of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder with a melting point of around 140°C.
Applications De Recherche Scientifique
Palmitic monoisopropanolamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and wound healing. In cancer research, Palmitic monoisopropanolamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer. In neuroprotection, Palmitic monoisopropanolamide has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in preventing or treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In wound healing, Palmitic monoisopropanolamide has been shown to promote cell migration and proliferation, as well as collagen synthesis, which may aid in the healing of skin wounds.
Propriétés
Numéro CAS |
18738-25-5 |
|---|---|
Nom du produit |
Palmitic monoisopropanolamide |
Formule moléculaire |
C19H39NO2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22) |
Clé InChI |
VQNMGLLFMPXVFN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



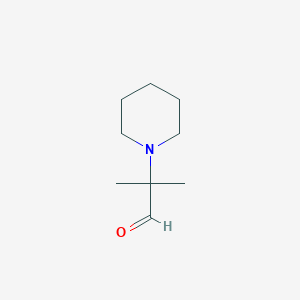

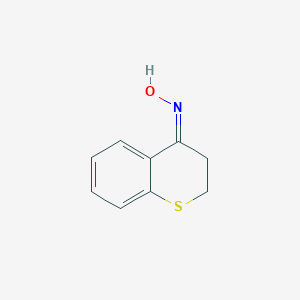
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)
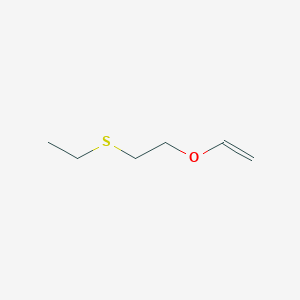

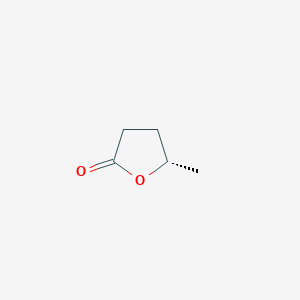
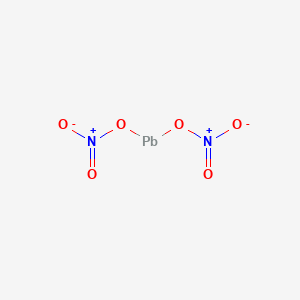
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)


